1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of morpholine groups, which are known for their versatile chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea typically involves the reaction of hexyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Hexyl isocyanate} + \text{Morpholine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
- 1-(3,4-Dichloro-phenyl)-3-morpholin-4-yl-urea
- 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one
Uniqueness
1-Morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea is unique due to its specific structural features, such as the presence of two morpholine groups and a hexyl chain. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
106226-66-8 |
---|---|
Molecular Formula |
C16H32N6O4 |
Molecular Weight |
372.46 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-[6-(morpholin-4-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C16H32N6O4/c23-15(19-21-7-11-25-12-8-21)17-5-3-1-2-4-6-18-16(24)20-22-9-13-26-14-10-22/h1-14H2,(H2,17,19,23)(H2,18,20,24) |
InChI Key |
JJCWQPRLRWVAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)NCCCCCCNC(=O)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.